Cyclobutyltrifluoroborate
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Overview
Description
Cyclobutyltrifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and reactivity It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical transformations
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of cyclobutylboronic acid with potassium fluoride and boron trifluoride. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The resulting product is potassium this compound, which can be isolated and purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Cyclobutyltrifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl chlorides to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts, such as Pd(OAc)2 and XPhos, are often used in cross-coupling reactions involving this compound.
Major Products: The major products formed from these reactions are typically substituted cyclobutyl derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Cyclobutyltrifluoroborate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cyclobutyltrifluoroborate in chemical reactions involves the activation of the trifluoroborate group under basic conditions. This activation leads to the formation of a reactive boronate intermediate, which can then participate in various coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Cyclopropyltrifluoroborate: Similar in structure but with a three-membered ring, it exhibits different reactivity patterns.
Cyclopentyltrifluoroborate: Contains a five-membered ring and is used in similar cross-coupling reactions.
Uniqueness: Cyclobutyltrifluoroborate is unique due to its four-membered ring structure, which imparts distinct steric and electronic properties. These properties make it particularly useful in forming strained ring systems and in reactions requiring specific spatial arrangements .
Properties
Molecular Formula |
C4H7BF3- |
---|---|
Molecular Weight |
122.91 g/mol |
IUPAC Name |
cyclobutyl(trifluoro)boranuide |
InChI |
InChI=1S/C4H7BF3/c6-5(7,8)4-2-1-3-4/h4H,1-3H2/q-1 |
InChI Key |
STLRLCFWONWIJY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCC1)(F)(F)F |
Origin of Product |
United States |
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